molecular formula C29H26N2O4 B3957092 N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide

N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide

Cat. No.: B3957092
M. Wt: 466.5 g/mol
InChI Key: GCBCEWHTCHPTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is known for its ability to inhibit protein-protein interactions, making it a valuable tool in the study of oncogenes and other biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process may require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy or methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide has several scientific research applications, including:

    Cancer Research: It acts as a small molecule inhibitor targeting the protein-protein interaction between BRD4 and acetylated histones, which is crucial for the expression of oncogenes.

    Biological Studies: The compound is used to study the mechanisms of gene expression and regulation.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide involves its binding to the bromodomain of BRD4, a protein that binds to acetylated histones and recruits transcriptional co-activators to promote gene expression. By preventing this interaction, the compound suppresses the expression of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxybenzaldehyde: Used in the synthesis of various derivatives and has similar structural features.

    N-[4-(benzyloxy)phenyl]glycinamide: Another compound with benzyloxy and methoxy groups, used in different biological studies.

Uniqueness

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide is unique due to its specific inhibitory action on BRD4, making it a valuable tool in cancer research. Its ability to selectively target protein-protein interactions sets it apart from other similar compounds.

Properties

IUPAC Name

N-[benzamido-(3-methoxy-4-phenylmethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-34-26-19-24(17-18-25(26)35-20-21-11-5-2-6-12-21)27(30-28(32)22-13-7-3-8-14-22)31-29(33)23-15-9-4-10-16-23/h2-19,27H,20H2,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBCEWHTCHPTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide
Reactant of Route 3
Reactant of Route 3
N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide
Reactant of Route 4
Reactant of Route 4
N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide
Reactant of Route 5
Reactant of Route 5
N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide
Reactant of Route 6
Reactant of Route 6
N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.